molecular formula C14H17F4NO3 B5271354 N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B5271354
M. Wt: 323.28 g/mol
InChI Key: JVUUVKHHQXCVGQ-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxyphenyl group, a tetrafluoromethoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 2-bromophenol with butyl bromide in the presence of a base such as potassium carbonate to form 2-butoxyphenol.

    Introduction of the tetrafluoromethoxy group: The 2-butoxyphenol is then reacted with a tetrafluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide to introduce the tetrafluoromethoxy group.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as 2,3,3,3-tetrafluoro-2-methoxypropanoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antifibrotic and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrotic diseases and infections.

    Industry: Utilized in the development of new materials and chemical products, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is believed to be mediated through the inhibition of extracellular matrix (ECM) deposition by fibroblasts, potentially involving the modulation of signaling pathways such as transforming growth factor-beta (TGF-β) and Smad proteins . The compound’s antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the butoxyphenyl group with the tetrafluoromethoxy and propanamide moieties, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO3/c1-3-4-9-22-11-8-6-5-7-10(11)19-12(20)13(15,21-2)14(16,17)18/h5-8H,3-4,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUUVKHHQXCVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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